Cadambine

Descripción general

Descripción

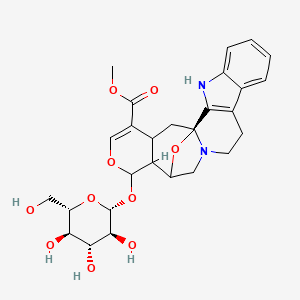

Cadambine is a monoterpenoid gluco-indole alkaloid that can be isolated from Nauclea cadamba . It is a natural compound with a molecular weight of 544.55 and a formula of C27H32N2O10 .

Synthesis Analysis

The biosynthesis of Cadambine in Neolamarckia cadamba is thought to be regulated by the WRKY gene family . Methyl jasmonate (MeJA) treatment has been shown to increase the content of Cadambine, suggesting that MeJA may act as an elicitor in Cadambine biosynthesis .

Molecular Structure Analysis

The molecular structure of Cadambine is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The SMILES notation for Cadambine is COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O .

Chemical Reactions Analysis

While specific chemical reactions involving Cadambine are not well-documented, it is known that Cadambine and the key intermediate product tryptamine are both induced under MeJA treatment, suggesting that MeJA plays a significant role in plant metabolism .

Physical And Chemical Properties Analysis

Cadambine is a powder with a molecular weight of 544.5 and a chemical formula of C27H32N2O10 .

Aplicaciones Científicas De Investigación

Ethnopharmacological Relevance of Cadambine

Cadambine, a compound found in Neolamarckia cadamba, is significant in traditional medicine for its therapeutic potential against various diseases like diabetes, anemia, cancer, and infectious diseases. Neolamarckia cadamba, an evergreen tropical tree, has been used in folk medicine to treat ailments such as fever, uterine complaints, blood diseases, skin diseases, tumors, anaemia, eye inflammation, and diarrhea. Cadambine and its derivatives like dihydrocadambine and isodihydrocadambine, as well as other phytochemicals like indole alkaloids, have been isolated from this plant. These compounds exhibit a range of pharmacological activities including antihepatotoxic, antimalarial, analgesic, anti-inflammatory, antipyretic, diuretic, and laxative properties (Pandey & Negi, 2016).

Antileishmanial Activity

Cadambine acid isolated from Nauclea diderrichii demonstrates strong antileishmanial activity, particularly against Leishmania infantum. It specifically targets the intracellular amastigote form of the parasite and exhibits immunomodulatory activity by inducing nitric oxide production in human macrophages. This suggests potential use in treating Leishmaniasis, a tropical disease caused by parasites (Di Giorgio et al., 2006).

Pharmacological Implications

Cadamba tree contains cadambine among other phytochemicals with pharmacological and biological properties. These compounds can be alternatives to synthetic chemicals in treating various diseases. However, the commercialization of these phytochemicals has been limited due to solubility issues and unpredictable responses to solvents used (Dwevedi, Sharma & Sharma, 2015).

Evolution of Cadambine Biosynthesis

Research on Neolamarckia cadamba genome provides insights into the evolution of cadambine biosynthesis. The plant has undergone a whole-genome duplication event contributing to the evolution of its metabolic pathways. The study of its genome and biosynthetic pathways can facilitate the development of metabolic engineering in microbes or molecular breeding in plants for enhanced bioactive productivity (Zhao et al., 2021).

Anticancer Potential

Cadambine isolated from Anthocephalus cadamba exhibits potent DNA topoisomerase IB inhibitory activity. This suggests its potential use as an anti-cancer agent, particularly in targeting DNA replication and cell division processes in cancer cells (Kumar et al., 2015).

Safety and Hazards

Direcciones Futuras

The genome-wide identification and expression analysis of the WRKY gene family in N. cadamba provides clues into the regulatory roles of this gene family in the plant. This could potentially lead to advancements in understanding the biosynthesis of Cadambine and other secondary metabolites . Furthermore, the complete sequence of the mitochondrial genome of N. cadamba will provide a useful resource to investigate genetic variation and develop molecular markers for genetic breeding in the future .

Propiedades

IUPAC Name |

methyl (1S)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3/t14?,17?,18-,19?,20-,21+,22-,25?,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRROYYXOBYCSR-JPXAJPAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=COC(C2C1C[C@]34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969559 | |

| Record name | Methyl 4-(hexopyranosyloxy)-4,4a,5,6,9,14,15,15a-octahydro-8H-5,14b-epoxypyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1S,17S)-17-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate | |

CAS RN |

54422-49-0 | |

| Record name | Methyl 4-(hexopyranosyloxy)-4,4a,5,6,9,14,15,15a-octahydro-8H-5,14b-epoxypyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

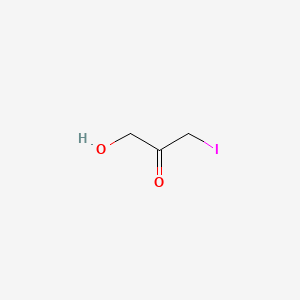

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

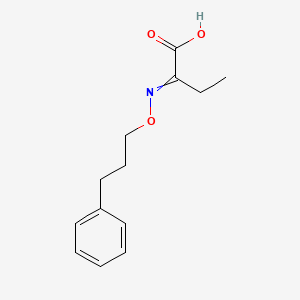

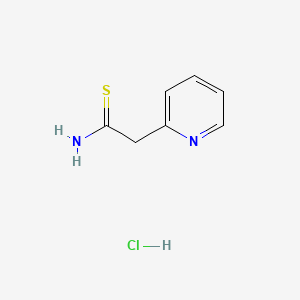

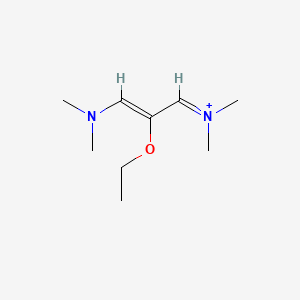

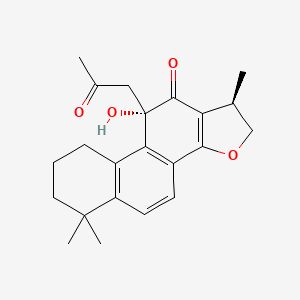

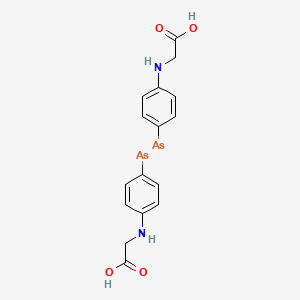

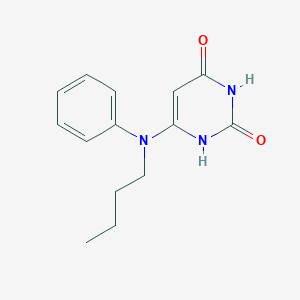

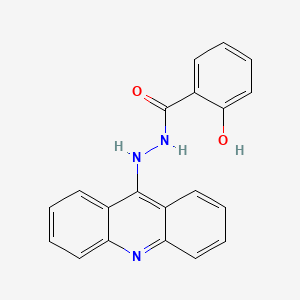

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)

![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)